molecular formula C8H6N4O B1267124 5-benzoyl-2H-1,2,3,4-tetrazole CAS No. 14506-41-3

5-benzoyl-2H-1,2,3,4-tetrazole

Cat. No.: B1267124
CAS No.: 14506-41-3
M. Wt: 174.16 g/mol
InChI Key: IYLAFLZKTGDJQK-UHFFFAOYSA-N
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Description

Phenyl(2H-tetrazol-5-yl)methanone is a compound that features a phenyl group attached to a tetrazole ring through a methanone linkage. Tetrazoles are nitrogen-rich heterocycles known for their diverse biological and chemical properties. The presence of the tetrazole ring imparts unique characteristics to the compound, making it valuable in various scientific and industrial applications.

Mechanism of Action

Target of Action

Phenyl(2h-tetrazol-5-yl)methanone and its derivatives have been evaluated for their antifungal activity against Candida albicans and Aspergillus niger . These fungi are common pathogens responsible for causing opportunistic fungal infections in human beings .

Mode of Action

It’s known that the compound forms hydrogen bonds with amino acids in the active pockets of its targets . This interaction results in encouraging binding energy, which is crucial for the compound’s antifungal activity .

Biochemical Pathways

Given its antifungal activity, it can be inferred that the compound interferes with the essential biological processes of the target fungi, leading to their inhibition or death .

Pharmacokinetics

Tetrazoles, in general, have been shown to form β-glucuronides, a metabolic fate that often befalls aliphatic carboxylic acids . This suggests that Phenyl(2h-tetrazol-5-yl)methanone may undergo similar metabolic transformations, which could impact its bioavailability.

Result of Action

The primary result of Phenyl(2h-tetrazol-5-yl)methanone’s action is its antifungal activity against Candida albicans and Aspergillus niger . The compound’s interaction with its targets leads to significant cytotoxic effects, as evidenced by its low IC50 values .

Action Environment

The action of Phenyl(2h-tetrazol-5-yl)methanone can be influenced by various environmental factors. For instance, the compound shows good thermal stabilities , suggesting that it can maintain its efficacy under a range of temperature conditions. Additionally, the compound’s action may be affected by the pH of its environment, as it exhibits chemical stabilities in both acidic and basic aqueous solutions .

Biochemical Analysis

Biochemical Properties

Phenyl(2h-tetrazol-5-yl)methanone plays a crucial role in biochemical reactions due to its unique structure and reactivity. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . Phenyl(2h-tetrazol-5-yl)methanone can inhibit or activate these enzymes, thereby affecting the metabolic pathways they regulate. Additionally, this compound has been shown to form stable complexes with metal ions, which can further modulate its biochemical activity .

Cellular Effects

Phenyl(2h-tetrazol-5-yl)methanone exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, phenyl(2h-tetrazol-5-yl)methanone can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis . Moreover, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the production and utilization of energy within the cell .

Molecular Mechanism

The molecular mechanism of action of phenyl(2h-tetrazol-5-yl)methanone involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity and function. For example, phenyl(2h-tetrazol-5-yl)methanone can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, thereby preventing the metabolism of certain substrates . Additionally, this compound can activate or inhibit other enzymes through allosteric interactions, leading to changes in cellular signaling pathways and metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of phenyl(2h-tetrazol-5-yl)methanone can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound has been shown to be relatively stable under various conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have indicated that phenyl(2h-tetrazol-5-yl)methanone can have sustained effects on cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important to consider when evaluating the potential therapeutic applications of this compound.

Dosage Effects in Animal Models

The effects of phenyl(2h-tetrazol-5-yl)methanone can vary with different dosages in animal models. Studies have shown that this compound exhibits dose-dependent effects, with higher doses leading to more pronounced biochemical and cellular changes . At low doses, phenyl(2h-tetrazol-5-yl)methanone may have minimal effects on cellular function, while at higher doses, it can induce significant changes in gene expression, enzyme activity, and metabolic processes . High doses of this compound can also lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes .

Metabolic Pathways

Phenyl(2h-tetrazol-5-yl)methanone is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in pathways such as glycolysis, the citric acid cycle, and oxidative phosphorylation . Additionally, phenyl(2h-tetrazol-5-yl)methanone can affect the levels of important metabolites, such as ATP, NADH, and reactive oxygen species, thereby influencing cellular energy production and redox balance .

Transport and Distribution

The transport and distribution of phenyl(2h-tetrazol-5-yl)methanone within cells and tissues are critical for its biochemical activity. This compound can be transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution within the cell . Once inside the cell, phenyl(2h-tetrazol-5-yl)methanone can accumulate in specific compartments or organelles, where it exerts its effects on cellular function . The localization and accumulation of this compound are influenced by factors such as its chemical properties, binding interactions, and cellular environment .

Subcellular Localization

The subcellular localization of phenyl(2h-tetrazol-5-yl)methanone is important for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, phenyl(2h-tetrazol-5-yl)methanone may be localized to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, this compound can be targeted to the nucleus, where it can modulate gene expression and other nuclear processes . The subcellular localization of phenyl(2h-tetrazol-5-yl)methanone is a key factor in determining its biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl(2H-tetrazol-5-yl)methanone can be synthesized through several methods. One common approach involves the reaction of α-amino nitrile with sodium azide and zinc chloride in the presence of isopropyl alcohol . Another method includes the microwave-assisted reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes [3+2]-cycloaddition with dicyandiamide and sodium azide .

Industrial Production Methods

Industrial production of phenyl(2H-tetrazol-5-yl)methanone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenyl(2H-tetrazol-5-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of phenyl(2H-tetrazol-5-yl)methanone oxides.

    Reduction: Formation of phenyl(2H-tetrazol-5-yl)methanamine derivatives.

    Substitution: Formation of halogenated phenyl(2H-tetrazol-5-yl)methanone derivatives.

Scientific Research Applications

Phenyl(2H-tetrazol-5-yl)methanone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Phenyl(2H-tetrazol-5-yl)methanone can be compared with other similar compounds, such as:

Phenyl(2H-tetrazol-5-yl)methanone is unique due to its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

phenyl(2H-tetrazol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O/c13-7(8-9-11-12-10-8)6-4-2-1-3-5-6/h1-5H,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLAFLZKTGDJQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50932483
Record name Phenyl(2H-tetrazol-5-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50932483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14506-41-3
Record name NSC139199
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139199
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenyl(2H-tetrazol-5-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50932483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-benzoyl-2H-1,2,3,4-tetrazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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